![molecular formula C7H14N2O B14415027 (4E)-4-[(2-Aminoethyl)imino]pentan-2-one CAS No. 82427-19-8](/img/structure/B14415027.png)
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one is an organic compound characterized by the presence of an imine group and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(2-Aminoethyl)imino]pentan-2-one typically involves the reductive amination of a suitable ketone with an amine. One common method is the reaction of 2-pentanone with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imines or amines.
Scientific Research Applications
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-4-[(2-Aminoethyl)imino]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
- (4E)-4-[(2-Aminoethyl)imino]butan-2-one
- (4E)-4-[(2-Aminoethyl)imino]hexan-2-one
Comparison:
- Structural Differences: The length of the carbon chain differentiates these compounds, affecting their physical and chemical properties.
- Reactivity: Variations in chain length can influence the reactivity and stability of the compounds.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties.
(4E)-4-[(2-Aminoethyl)imino]pentan-2-one stands out due to its balanced reactivity and stability, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
82427-19-8 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(2-aminoethylimino)pentan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h3-5,8H2,1-2H3 |
InChI Key |
PXCJXKUIOPLBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


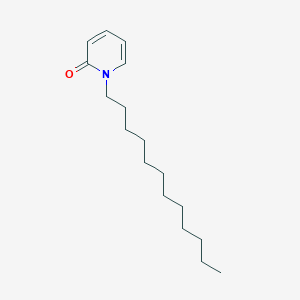
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
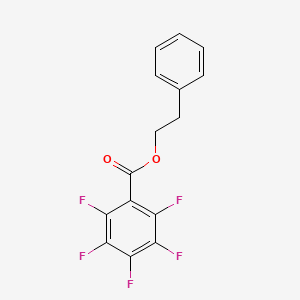
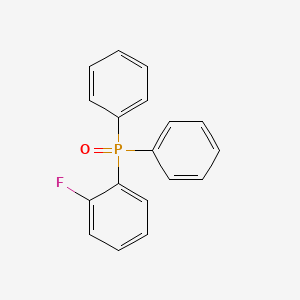
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
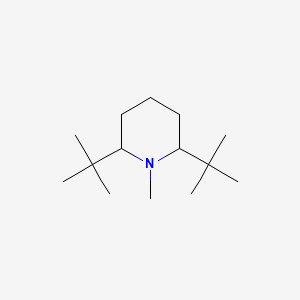
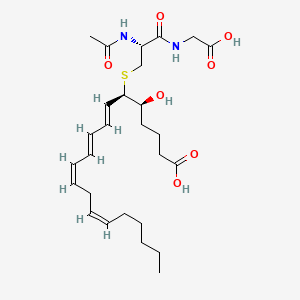
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

